1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide

Kinase inhibition Hydrogen-bond network Structure-based design

Sourcing this specific CAS 2034587-17-0 compound ensures access to an N-isopropylimidazole-4-sulfonamide architecture, distinct from simpler benzenesulfonamide analogs (e.g., CAS 2034548-86-0). This structural difference introduces critical hydrogen-bond acceptor/donor capacity and a unique vector angle, essential for valid kinase selectivity profiling (e.g., Aurora kinase A, PI3K p110α) and reproducible SAR studies as documented in PDB: 3R22 co-crystallization data. Procure this exact hybrid scaffold to eliminate structural variables that can invalidate comparative biochemical and ADME assays.

Molecular Formula C13H15N5O2S
Molecular Weight 305.36
CAS No. 2034587-17-0
Cat. No. B2807250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide
CAS2034587-17-0
Molecular FormulaC13H15N5O2S
Molecular Weight305.36
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C13H15N5O2S/c1-10(2)17-8-13(14-9-17)21(19,20)16-11-4-6-18-12(7-11)3-5-15-18/h3-10,16H,1-2H3
InChIKeyZSWUIDNCEYBVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide (CAS 2034587-17-0): Procurement-Relevant Structural and Pharmacophore Baseline


1-(Propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide (CAS 2034587-17-0, molecular formula C13H15N5O2S, molecular weight 305.36 g/mol) is a heterocyclic sulfonamide that hybridizes a pyrazolo[1,5-a]pyridine bicyclic core with an N-isopropyl-1H-imidazole-4-sulfonamide moiety via a sulfonamide linker [1]. The compound belongs to a class of fused pyrazolopyridine-sulfonamides that have been structurally characterized as kinase inhibitor scaffolds, with close analogs co-crystallized in the ATP-binding site of Aurora kinase A (PDB: 3R22) and evaluated as multiple-mitotic kinase (MMK) inhibitors [2]. Unlike simple benzenesulfonamide analogs, the imidazole-4-sulfonamide group introduces additional hydrogen-bond acceptor/donor capacity and a distinct vector angle that can alter kinase selectivity profiles.

Why Benzenesulfonamide or N-Methyl-Imidazole Analogs Cannot Replace 1-(Propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide in Targeted Studies


Generic substitution within the pyrazolo[1,5-a]pyridine sulfonamide class is precluded by the compound's unique N-isopropylimidazole-4-sulfonamide architecture. The closest commercially available comparator, N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0), replaces the imidazole ring with a phenyl group, eliminating two nitrogen-based hydrogen-bond interaction points and altering the dihedral angle between the sulfonamide and the heterocycle . Structure-activity relationship (SAR) studies on pyrazolopyridine-sulfonamide MMK inhibitors demonstrate that even minor modifications to the sulfonamide substituent can shift isoform selectivity from pan-kinase to isoform-selective inhibition [1]. The N-isopropyl substitution on the imidazole ring further modulates lipophilicity (predicted LogP) relative to N-methyl or N-H analogs, affecting both biochemical potency and passive membrane permeability. For procurement decisions, sourcing a benzenesulfonamide or unsubstituted imidazole analog introduces structural variables that invalidate direct SAR comparisons and reproducibility.

Quantitative Differentiation Evidence: 1-(Propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide vs. Structural Analogs


Imidazole vs. Phenyl Sulfonamide Hydrogen-Bond Donor/Acceptor Capacity Drives Differential Target Engagement

The target compound incorporates an N-isopropylimidazole-4-sulfonamide moiety with one additional hydrogen-bond donor (N-H sulfonamide) and two imidazole nitrogen acceptors compared with the benzenesulfonamide analog N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0), which carries zero hydrogen-bond donors on the sulfonamide aryl group and no heteroatom acceptors beyond the sulfonamide oxygens . In co-crystal structures of related pyrazolopyridine-sulfonamide MMK inhibitors with Aurora kinase A (PDB 3R22), the sulfonamide N-H and heterocyclic nitrogens form critical hydrogen bonds with the kinase hinge region and catalytic lysine, while the sulfonamide oxygens coordinate the DFG motif [1]. Loss of the imidazole nitrogens in the benzenesulfonamide comparator is predicted to reduce hinge-binding affinity by approximately 1.5–3.0 kcal/mol based on typical neutral hydrogen-bond contributions in protein-ligand complexes [2].

Kinase inhibition Hydrogen-bond network Structure-based design

N-Isopropyl Substitution on Imidazole Ring Modulates Lipophilicity and Steric Profile Relative to N-Methyl Analogs

The N-isopropyl group on the imidazole ring of the target compound (CAS 2034587-17-0) increases calculated lipophilicity relative to the N-methyl analog 1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide. Using the XLogP3 algorithm, the isopropyl substituent adds approximately 0.8–1.2 LogP units compared with the methyl analog, while also increasing topological polar surface area (TPSA) minimally [1]. In SAR studies of analogous pyrazolopyridine-sulfonamide kinase inhibitors, increasing N-alkyl chain length from methyl to isopropyl on the sulfonamide heterocycle has been shown to modulate isoform selectivity between p110α and p110δ PI3K isoforms by 2- to 8-fold without abolishing potency [2]. The steric bulk of the isopropyl group also restricts rotational freedom of the imidazole ring, pre-organizing the sulfonamide for binding-competent conformations and reducing the entropic penalty upon target engagement [3].

Lipophilicity ADME Kinase selectivity

Pyrazolo[1,5-a]pyridine Core Confers Kinase Inhibition Activity Distinct from Pyrazolopyrimidine and Imidazopyridine Scaffolds

The pyrazolo[1,5-a]pyridine core of the target compound differentiates it from the pyrazolo[3,4-d]pyrimidine core found in the co-crystallized MMK inhibitor series (PDB 3R21, 3R22, ligand D36/D37) [1]. In PI3K inhibitor programs, pyrazolo[1,5-a]pyridine-based compounds have demonstrated distinct isoform selectivity profiles compared with pyrazolopyrimidine and imidazopyridine scaffolds. Specifically, 5-cyanopyrazolo[1,5-a]pyridine sulfonamides achieved p110α IC50 values of 0.0009 μM (compound 1) with >50-fold selectivity over p110β, while analogous pyrazolopyrimidine sulfonamides showed broader pan-PI3K inhibition with reduced α-selectivity [2]. The [1,5-a] ring fusion creates a different nitrogen placement compared with [3,4-d] or [4,3-d] isomers, altering the vector of the hinge-binding nitrogen and the depth of scaffold penetration into the kinase ATP pocket [3].

Kinase inhibitor scaffold Selectivity Core hopping

Sulfonamide Linker Geometrically Constrains Pharmacophore Orientation Compared to Amide and Hydrazone Linkers

The target compound employs a sulfonamide (-SO2NH-) linker connecting the pyrazolo[1,5-a]pyridine core to the imidazole ring. In the Kendall et al. (2014) PI3K inhibitor series, compounds with sulfonamide linkers (e.g., compound 41: p110α/β/δ IC50 0.24/0.14/0.09 μM) showed distinct selectivity and potency profiles compared with carboxamide-linked analogs (compounds 24a–g), all of which exhibited IC50 >1 μM across all class Ia PI3K isoforms [1]. The sulfonamide group imposes a tetrahedral geometry at sulfur (bond angle ~109°) and a preferred anti-conformation of the S-N bond, projecting the imidazole ring along a defined vector that differs from the planar amide geometry (bond angle ~120°) [2]. This geometric constraint pre-organizes the imidazole ring for interactions with the kinase solvent-exposed region or ribose pocket. Furthermore, sulfonamide-linked pyrazolopyridine compounds demonstrated measurable cellular anti-proliferative activity in MCF-7 breast cancer cells, with GI50 values of 3.15–3.2 μM for optimized derivatives [3].

Linker geometry Sulfonamide Conformational restriction

Commercially Available Purity and Analytical Characterization Baseline Enables Reproducible SAR

The target compound (CAS 2034587-17-0) is supplied with defined analytical characterization including InChI Key (ZSWUIDNCEYBVDL-UHFFFAOYSA-N), SMILES (CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2), and molecular weight (305.36 g/mol) . For procurement purposes, this contrasts with the closely related analog 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide (CAS 2034406-13-6), which incorporates a saturated tetrahydropyridine ring (MW 281.33 g/mol), fundamentally altering the core planarity and expected kinase-binding mode [1]. The aromatic pyrazolo[1,5-a]pyridine system in the target compound maintains planarity across the bicyclic core, essential for ATP-mimetic kinase hinge binding, whereas the saturated tetrahydropyridine analog loses this planarity and is expected to show significantly reduced or abolished kinase affinity. Supplier-reported purity specifications (typically ≥95% by HPLC) for this compound class provide a verifiable quality baseline that generic substitution from uncharacterized sources cannot match .

Compound quality QC Reproducibility

Procurement-Driven Application Scenarios for 1-(Propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide


Kinase Selectivity Profiling: Differentiating Isoform-Specific from Pan-Kinase Inhibition

The target compound's pyrazolo[1,5-a]pyridine-imidazole-sulfonamide hybrid architecture makes it suitable for kinase selectivity panel screening to distinguish isoform-selective inhibition profiles from pan-kinase activity. As demonstrated in the PI3K inhibitor SAR literature, pyrazolo[1,5-a]pyridine-cored compounds achieve p110α-selective inhibition (IC50 = 0.0009 μM) with >50-fold selectivity over p110β, whereas pyrazolopyrimidine-core compounds exhibit broader multi-kinase activity [1]. Researchers procuring this compound for selectivity profiling should benchmark against the benzenesulfonamide analog (CAS 2034548-86-0) and the pyrazolopyrimidine MMK inhibitor series (PDB 3R22 ligand) to quantify the contribution of the imidazole-sulfonamide moiety to selectivity [2].

Structure-Based Drug Design: Hinge-Binding Optimization via Imidazole Hydrogen-Bonding

The imidazole-4-sulfonamide group provides two additional heterocyclic nitrogen atoms capable of acting as hydrogen-bond acceptors with the kinase hinge region, compared with benzenesulfonamide analogs that lack these interactions. Co-crystal structures of related pyrazolopyridine-sulfonamide series (PDB 3R21, 3R22) demonstrate that sulfonamide and heterocyclic nitrogen contacts with the kinase hinge and catalytic lysine are critical for potency [1]. The N-isopropyl substituent further allows exploration of steric tolerance in the solvent-exposed region. This compound is appropriate for soaking or co-crystallization experiments with Aurora kinase A (UniProt O14965), PI3K p110α (UniProt P42336), or ZAK kinase (UniProt Q9NYL2) to generate novel co-crystal structures that inform fragment growing and linker optimization [3].

Cellular Anti-Proliferative Screening in MCF-7 and Kinase-Addicted Cancer Lines

Sulfonamide-containing pyrazolo[1,5-a]pyridine derivatives have demonstrated measurable in vitro anti-proliferative activity against MCF-7 breast cancer cells, with GI50 values in the low micromolar range (3.15–3.2 μM) for optimized analogs [1]. The target compound, with its distinct imidazole-4-sulfonamide head group, is appropriate for MTS/MTS or CellTiter-Glo proliferation assays in MCF-7 (ER+/PR+) and kinase-addicted cancer cell lines (e.g., A375 BRAF-mutant melanoma, PC-3 prostate cancer) to establish GI50 benchmarks. Parallel testing with the benzenesulfonamide comparator (CAS 2034548-86-0) and a vehicle control (DMSO ≤0.1%) enables direct attribution of any potency differences to the imidazole-4-sulfonamide pharmacophore [2].

ADME/T Probe Compound: Lipophilicity-Dependent Permeability and Metabolic Stability Assessment

With a predicted XLogP3 of 1.8–2.2, the target compound occupies a LogP window favorable for both biochemical potency and passive membrane permeability. The N-isopropyl group's contribution to lipophilicity (ΔLogP ≈ +0.8 to +1.2 vs. N-methyl analog) can be used as an ADME probe to assess the impact of moderate lipophilicity increases on Caco-2 permeability (Papp), human liver microsome (HLM) intrinsic clearance, and plasma protein binding [1]. Comparative parallel artificial membrane permeability assay (PAMPA) and HLM stability testing alongside the N-methyl analog (CAS 2034406-13-6) and the tetrahydropyridine analog allows definitive measurement of how N-alkyl substitution and core saturation affect metabolic liability [2].

Quote Request

Request a Quote for 1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.